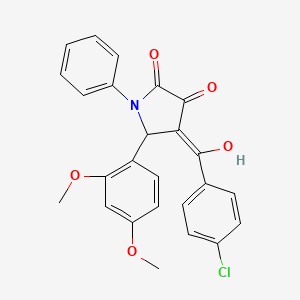![molecular formula C16H20N4O B5419536 N-[2-(1H-pyrazol-1-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5419536.png)
N-[2-(1H-pyrazol-1-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-pyrazol-1-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride, commonly known as PEP005, is a synthetic compound that has been found to have potential anticancer properties. It is a small molecule that belongs to the class of compounds known as ingenol derivatives. PEP005 is currently being studied for its ability to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
PEP005 works by activating protein kinase C (PKC) enzymes, which are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Specifically, PEP005 activates PKCδ and PKCε, which leads to the activation of downstream signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects:
PEP005 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to have anti-inflammatory and immunomodulatory effects. In addition, PEP005 has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PEP005 in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. In addition, PEP005 is a small molecule, which makes it easier to study than larger molecules. One limitation of using PEP005 in lab experiments is that it is not very soluble in water, which can make it difficult to work with.
Orientations Futures
There are a number of future directions for research on PEP005. One area of research is to further elucidate the mechanism of action of PEP005, particularly with respect to its ability to induce apoptosis. Another area of research is to study the potential use of PEP005 in combination with other anticancer drugs, in order to enhance its efficacy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of PEP005 in humans.
Méthodes De Synthèse
PEP005 is synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is proprietary information and is not publicly available.
Applications De Recherche Scientifique
PEP005 has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in a variety of cancer cell lines, including melanoma, squamous cell carcinoma, and basal cell carcinoma. In addition, PEP005 has been shown to have anti-inflammatory and immunomodulatory effects.
Propriétés
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-4-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(18-9-11-20-10-1-7-19-20)14-4-2-13(3-5-14)15-6-8-17-12-15/h1-5,7,10,15,17H,6,8-9,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERIJDLRKVSXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C(=O)NCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419456.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2-amine](/img/structure/B5419461.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5419467.png)
![N-1,3-benzothiazol-2-yl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5419468.png)
![3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5419473.png)
![(2R*,6S*)-2,6-dimethyl-4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}morpholine](/img/structure/B5419480.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5419486.png)
![3-(5-{2-[2-(3-methyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5419491.png)
![1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5419497.png)
![1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5419501.png)

![N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide](/img/structure/B5419507.png)
![5-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5419542.png)
![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5419546.png)